(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
Description
(Z)-2-(4-(Methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a benzofuran-based derivative featuring a Z-configured benzylidene moiety, a methoxycarbonyl group at the 4-position, and a thiophene-2-carboxylate ester at the 6-position.
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxycarbonylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6S/c1-26-21(24)14-6-4-13(5-7-14)11-18-20(23)16-9-8-15(12-17(16)28-18)27-22(25)19-3-2-10-29-19/h2-12H,1H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZYGINRNOTCS-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H14O7, with a molecular weight of 390.347 g/mol. The compound features a benzylidene group, a dihydrobenzofuran ring, and a thiophene carboxylate moiety, contributing to its diverse chemical properties and potential interactions with biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways. For example, similar compounds have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which is implicated in cancer and neurodegenerative diseases .
- DNA Intercalation : The benzofuran ring system may intercalate with DNA or proteins, potentially affecting their function and leading to cytotoxic effects on cancer cells.
- Modulation of Signaling Pathways : By interacting with cellular receptors or signaling pathways, the compound could influence cell proliferation and survival .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- A study demonstrated that related thiophene derivatives exhibited significant cytotoxicity against HepG2 and MCF-7 cancer cell lines, highlighting their potential as anticancer agents .
Cytotoxicity Assays
The cytotoxic effects of this compound were evaluated using various assays:
Case Studies
- Study on GSK-3β Inhibition : A related compound was identified as a potent inhibitor of GSK-3β with an IC50 value of 1.6 µM. This inhibition was associated with increased phosphorylation levels indicative of reduced GSK-3β activity in neuroblastoma cells .
- Cytotoxicity Enhancement : Another study found that pretreatment with a similar compound sensitized HepG2 cells to sorafenib, significantly decreasing its IC50 from 3.9 µM to 0.5 µM, suggesting that this compound enhances the efficacy of existing therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Benzylidene Derivatives: The target compound shares structural similarity with (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) . Both feature Z-configured benzylidene groups, but 11a incorporates a thiazolo-pyrimidine core and a nitrile group, whereas the target compound has a benzofuran-thiophene hybrid system. The 4-cyanobenzylidene derivative (11b) highlights how electron-withdrawing substituents (e.g., CN vs. methoxycarbonyl) alter conjugation and stability.
Heterocyclic Cores :
Physicochemical Properties
- Melting Points: Benzylidene derivatives in show melting points ranging from 213–246°C, influenced by substituents (e.g., trimethyl groups in 11a increase crystallinity vs. cyano in 11b) . The target compound’s methoxycarbonyl group may lower its melting point compared to 11a due to reduced symmetry.
- Yields :
Spectroscopic Characteristics
- IR Spectroscopy :
- NMR Spectroscopy :
Reactivity and Stability
- The methoxycarbonyl group in the target compound may enhance electrophilic substitution reactivity compared to electron-deficient analogs like 11b (CN-substituted) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
